

Application Notes: Detection of Lipid Peroxidation with BODIPY™ FL Hydrazide

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Compound of Interest

Compound Name: *Bodipy FL hydrazide hydrochloride*

Cat. No.: *B15555188*

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Introduction

Lipid peroxidation is a critical process implicated in cellular aging, various disease pathologies, and drug-induced toxicity. It involves the oxidative degradation of lipids, leading to the formation of reactive carbonyl compounds, such as aldehydes and ketones (e.g., malondialdehyde, 4-hydroxynonenal).^[1] Accurate detection and quantification of these byproducts are essential for researchers in cell biology, pharmacology, and drug development. BODIPY™ FL Hydrazide is a highly sensitive and photostable green-fluorescent probe designed to react specifically with these carbonyl groups, providing a reliable method for detecting lipid peroxidation events in a variety of experimental models.^{[2][3][4][5][6]}

Principle of Detection

BODIPY™ FL Hydrazide possesses a hydrazide moiety that selectively reacts with the aldehyde and ketone groups generated during lipid peroxidation.^{[2][7][8][9]} This reaction forms a stable hydrazone covalent bond, leading to a significant increase in fluorescence intensity that can be measured using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.^{[2][3][4][5][6]} The bright and photostable nature of the BODIPY™ FL fluorophore ensures a high signal-to-noise ratio, making it suitable for demanding imaging and quantification applications.^{[8][10]}

Probe Specifications

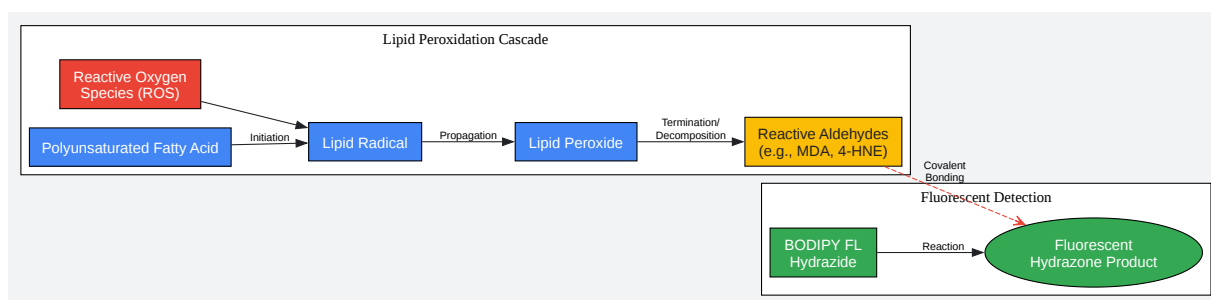
The optical and physical properties of BODIPY™ FL Hydrazide are summarized below.

Property	Value	Reference
Full Chemical Name	4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid Hydrazide	[5]
Molecular Formula	C ₁₄ H ₁₇ BF ₂ N ₄ O	[3]
Molecular Weight	306.12 g/mol	[6]
Excitation Maximum (λ _{ex})	~503 nm	[8]
Emission Maximum (λ _{em})	~509 nm	[8][11]
Extinction Coefficient	92,000 M ⁻¹ cm ⁻¹	[8]
Fluorescence Quantum Yield	~0.97	[8]
Appearance	Orange to brown solid	[8]
Solubility	Soluble in DMSO, DMF, Methanol	[8]

Diagrams and Workflows

Lipid Peroxidation and Detection Pathway

This diagram illustrates the process of lipid peroxidation, which generates reactive aldehydes, and the subsequent reaction with BODIPY™ FL Hydrazide to produce a stable, fluorescent signal.

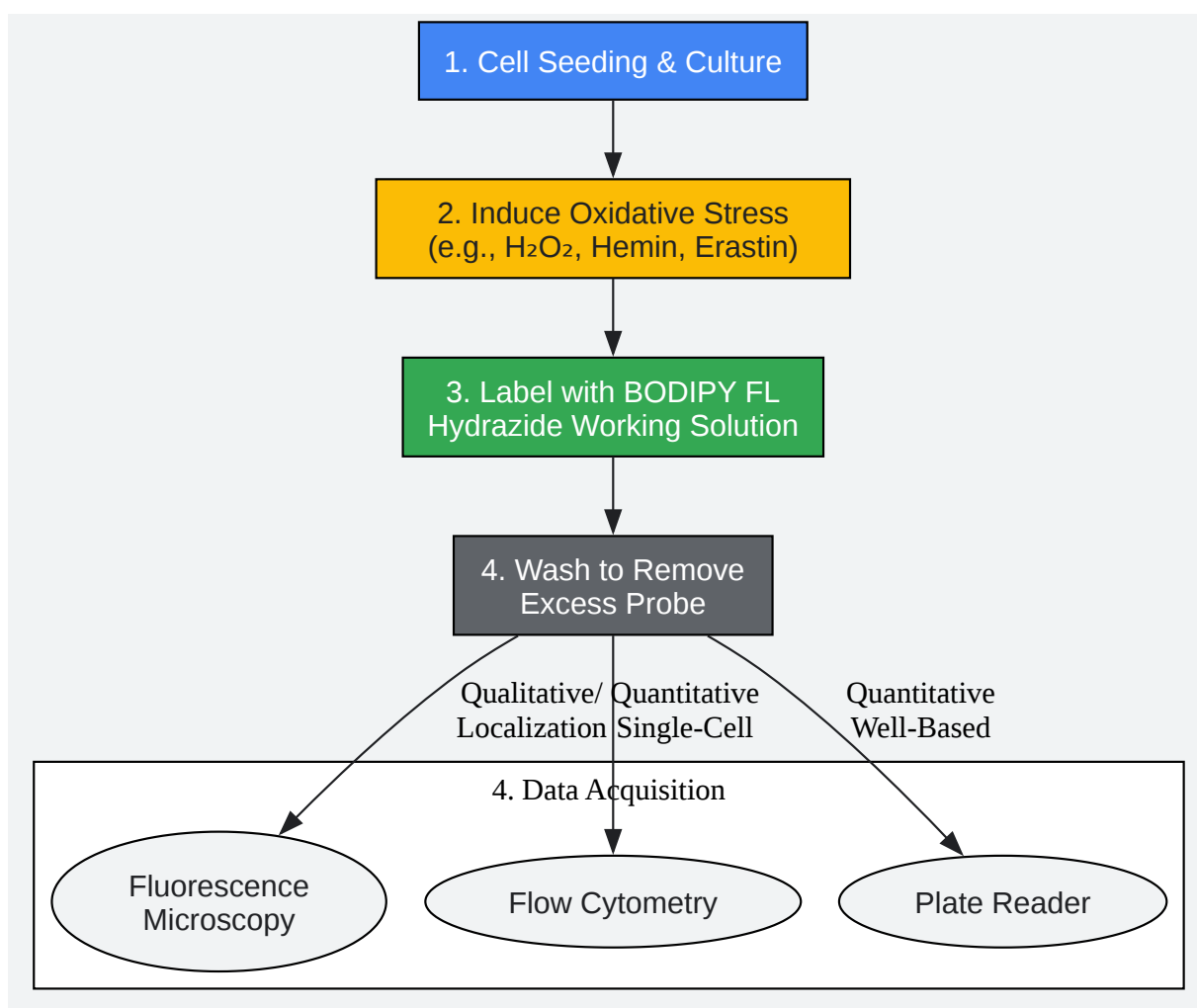


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Mechanism of lipid peroxidation and probe reaction.

General Experimental Workflow

The following diagram outlines the key steps for a cell-based lipid peroxidation assay using BODIPY™ FL Hydrazide.



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Cell-based assay workflow for lipid peroxidation.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Reagent Preparation:
 - Prepare a 1-10 mM stock solution of BODIPY™ FL Hydrazide in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[2\]](#)
 - For example, to make a 10 mM stock solution, add 327 µL of DMSO to 1 mg of BODIPY™ FL Hydrazide powder.[\[2\]](#)
 - Vortex thoroughly to ensure the powder is completely dissolved.
- Storage:
 - Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[\[2\]](#)
 - Store at -20°C for up to one month or at -80°C for up to six months, protected from light.[\[2\]](#)
[\[7\]](#)
- Working Solution Preparation:
 - On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or serum-free cell culture medium.
 - The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol 2: Detection of Cellular Lipid Peroxidation by Fluorescence Microscopy

- Cell Preparation:
 - Seed cells on a suitable imaging platform (e.g., chambered coverglass, 96-well optical-bottom plate) and culture until they reach the desired confluency (typically 70-80%).[\[12\]](#)

- Induction of Lipid Peroxidation (Positive Control):
 - Treat cells with a known inducer of lipid peroxidation (e.g., 100 μM H_2O_2 , 10 μM erastin, or 25 μM hemin) for a predetermined time (e.g., 2-6 hours).[\[13\]](#)[\[14\]](#) Include an untreated vehicle control group.
- Staining:
 - Remove the culture medium and wash the cells once with warm PBS.
 - Add the BODIPY™ FL Hydrazide working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.[\[12\]](#)
- Imaging:
 - Add fresh PBS or imaging buffer to the cells.
 - Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~510-550 nm).[\[15\]](#)[\[16\]](#)
 - Acquire images from both control and treated groups using identical microscope settings. Increased green fluorescence in treated cells indicates a higher level of lipid peroxidation.

Protocol 3: Quantification of Cellular Lipid Peroxidation by Flow Cytometry

- Cell Preparation:
 - Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Prepare a single-cell suspension.
- Induction and Staining:

- Follow steps 2 and 3 from the microscopy protocol. Perform all steps in microcentrifuge tubes or a 96-well plate suitable for suspension cells.
- Washing:
 - Centrifuge the cells to pellet, remove the supernatant, and resuspend in 1 mL of PBS. Repeat this wash step twice.
- Analysis:
 - Resuspend the final cell pellet in a suitable sheath fluid or PBS for flow cytometry analysis.
 - Analyze the samples on a flow cytometer, exciting with a 488 nm blue laser and collecting the emission signal in the FITC/GFP channel (e.g., a 530/30 bandpass filter).^[17]
 - Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. An increase in MFI in the treated group compared to the control group indicates an increase in lipid peroxidation.

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